8-Hydroxy-[1,7]naphthyridine-5-carboxylic acid

Antileishmanial SAR Regioisomer

Antileishmanial and fluoroquinolone antibiotic programs fail when the wrong naphthyridine regioisomer is substituted-1,6-, 1,8-, or non-hydroxylated isomers abolish activity and derail SAR. This compound is the authenticated 8-hydroxy-1,7-isomer. • Active vs. L. donovani intracellular amastigotes (IC50 ~2.5 µM); 1,6-isomer is inactive. • Key intermediate for fluoronaphthyridinone/quinolone antibiotics; bidentate N,O-chelation site for metalloenzyme inhibitor design. • Negative-control 1,7-isomer for HIV-1 integrase selectivity panels (1,6-isomer IC50 10 nM; 1,7-isomer inactive).

Molecular Formula C9H6N2O3
Molecular Weight 190.16 g/mol
CAS No. 1421473-07-5
Cat. No. B1404902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxy-[1,7]naphthyridine-5-carboxylic acid
CAS1421473-07-5
Molecular FormulaC9H6N2O3
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=O)NC=C2C(=O)O)N=C1
InChIInChI=1S/C9H6N2O3/c12-8-7-5(2-1-3-10-7)6(4-11-8)9(13)14/h1-4H,(H,11,12)(H,13,14)
InChIKeySIDHUTDNQWEIQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Hydroxy-1,7-naphthyridine-5-carboxylic Acid: Overview


8-Hydroxy-[1,7]naphthyridine-5-carboxylic acid is a 1,7-naphthyridine derivative bearing a hydroxyl group at the 8-position and a carboxylic acid at the 5-position. It serves as a key synthetic intermediate in the construction of fluoronaphthyridinone antibiotics and quinolone-like antimicrobial agents . The compound has also been identified as the core scaffold in a series of 8-hydroxynaphthyridines with potent in vitro antileishmanial activity, where the 1,7-regioisomeric arrangement proved critical for activity [1].

Key intermediate for fluoronaphthyridinone antimicrobial synthesis
Core scaffold in reported antileishmanial 8-hydroxynaphthyridine series
1,7-naphthyridine regioisomer required for downstream biological activity

Regioisomeric Specificity of 8-Hydroxy-1,7-naphthyridine-5-carboxylic Acid


Generic substitution of this compound with other naphthyridine isomers (e.g., 1,6-, 1,8-, or 1,5-series) or with non-hydroxylated 1,7-naphthyridine-5-carboxylic acid is not possible without compromising biological and synthetic outcomes. The 1,7-naphthyridine ring places the hydroxyl and carboxyl groups in a unique orientation that governs metal-chelation strength [1], tautomeric equilibrium [2], and regiospecific reactivity in downstream functionalization . In the antileishmanial series, removal or repositioning of the 8-hydroxyl group abolished in vitro potency, underscoring the essentiality of the 1,7-regiochemistry [3].

1,6- or 1,8-naphthyridine isomers: Reported inactive in antileishmanial assay; regioisomer switch may abolish biological readout.
Non-hydroxylated 1,7-naphthyridine analogues: Loss of the 8-hydroxyl group eliminates metal-chelating capability and may shift tautomeric equilibrium.
8-Chloro or other C8-substituted derivatives: Distinct reactivity and PK profile; activity observed in 8-hydroxy series may not transfer directly.

Quantitative Comparison: 8-Hydroxy-1,7-naphthyridine-5-carboxylic Acid vs Analogs


Antileishmanial Activity: 1,7- vs 1,6-Regioisomer

In the 8-hydroxynaphthyridine series, the 1,7-regioisomer served as the required starting point for antileishmanial activity; the corresponding 1,6-naphthyridine isomer was reported to be inactive against Leishmania donovani intracellular amastigotes [1]. The 1,7-series hit compound demonstrated an IC50 of approximately 2.5 µM, while the 1,6-analogue gave no measurable inhibition at concentrations up to 50 µM [1].

Antileishmanial IC50
Head-to-head
1,7-isomer: IC50 ≈ 2.5 µM 1,6-isomer: IC50 >50 µM
1,7-regioisomer required for antileishmanial assay activity.
Intracellular L. donovani amastigote assay.
Antileishmanial SAR Regioisomer

HIV-1 Integrase Inhibition: 1,6- vs 1,7-Regioisomer

8-Hydroxy-1,6-naphthyridines are potent HIV-1 integrase strand-transfer inhibitors (IC50 = 10 nM) [1], whereas the 1,7-isomer (this compound) has not been reported to possess such activity. This functional divergence demonstrates that the nitrogen atom placement in the naphthyridine core dictates target engagement [2].

HIV-1 Integrase Inhibition
Cross-study
1,7-isomer: no reported inhibition 1,6-isomer: IC50 10 nM
1,7-isomer suitable as negative-control regioisomer.
Strand-transfer assay; 1,6 isomer showed 95% inhibition at 0.39 µM.
HIV-1 integrase Antiviral Regioisomer

Synthetic Yield: 1,7-Naphthyridine vs Other Isomers

The general synthesis of 8-hydroxy-6-substituted-1,7-naphthyridines via dianion acylation and ammonium acetate cyclization proceeds with yields of 45-72% for representative substrates . In contrast, earlier literature routes to isomeric 1,6-naphthyridine-5-carboxylic acids via nitrile oxide cycloaddition suffered from 'tedious workup and low yields' , making the 1,7-series synthetically more accessible for scale-up.

Synthetic Yield
Data to verify
45–72% yield (1,7 series)
Supports synthetic accessibility of 1,7 core.
Via dianion acylation / NH4OAc cyclization.
Synthetic chemistry Yield Naphthyridine

Tautomerism and Metal Chelation: 1,7- vs 1,8-Naphthyridine

In 1,7-naphthyridine systems bearing an 8-hydroxy group, the lactam (8-oxo) tautomer dominates in polar media, creating an N,O-chelation motif that strongly binds divalent metal cations [1]. For the 1,8-naphthyridine isomer, the analogous hydroxy group is positioned differently, leading to a distinct hydrogen-bonding pattern and weaker metal coordination [2], which can be disadvantageous in applications requiring sequestration of Fe²⁺ or Mg²⁺.

Tautomerism & Chelation
Class-level
Dominant 8-oxo tautomer; stable M²⁺ complexes.
Chelation profile may differ from 1,8-isomer.
Qualitative observations; limited quantitative data.
Tautomerism Metal chelation Hydrogen bonding

Purity and Cost: Hydroxy vs Chloro Naphthyridine

At the time of writing, 8-hydroxy-1,7-naphthyridine-5-carboxylic acid (CAS 1421473-07-5) is available from major building-block suppliers at 95% purity with pricing of approximately $755 for 100 mg . The closely related 8-chloro-1,7-naphthyridine-5-carboxylic acid (CAS 1424939-43-4) is listed at similar purity but with longer lead times [1], making the hydroxy derivative the faster-available intermediate for time-sensitive medicinal chemistry campaigns.

Procurement Availability
Source review
95% purity, in stock; 8-Cl analog: longer lead time.
May accelerate initial SAR procurement.
Vendor pricing ~$755/100 mg.
Procurement Purity Cost

Applications of 8-Hydroxy-1,7-naphthyridine-5-carboxylic Acid


Antileishmanial Lead Optimization

The compound forms the core scaffold of a series active against Leishmania donovani intracellular amastigotes (IC50 ~2.5 µM). Researchers pursuing visceral leishmaniasis (VL) treatments should use this 1,7-isomer as the starting building block; the 1,6-isomer is inactive and will derail SAR studies [1].

Fluoronaphthyridinone Antibiotic Synthesis

As a key intermediate in the construction of fluoronaphthyridinone antimicrobial agents, this compound is required for generating broad-spectrum quinolone-like structures. Substituting with a 1,6- or 1,8-isomer would produce a different ring system and likely abolish antibacterial activity [2].

Metal-Chelating Building Block for Metalloenzyme Inhibitors

The dominant 8-oxo tautomer provides a bidentate N,O-chelation site for divalent metals (Fe²⁺, Zn²⁺, Mg²⁺). This property has been exploited in the antileishmanial series where sequestration of divalent metal cations was the mode of action [3]. Programs targeting metalloenzymes can leverage this scaffold for inhibitor design.

Regiospecific Probe for HIV-1 Integrase Selectivity

Because the 1,6-isomer is a potent HIV-1 integrase inhibitor (IC50 = 10 nM) while the 1,7-isomer is inactive [4], researchers can use this compound as a negative-control regioisomer in integrase or kinase selectivity panels, ensuring that observed activity is target- and regioisomer-specific.

Application
Selection Property
Validation Focus
Antileishmanial SAR studies
1,7-regioisomer required for activity
Intracellular amastigote assay response
Fluoronaphthyridinone antibiotic synthesis
Key synthetic intermediate
Downstream functionalization compatibility
Metalloenzyme inhibitor research
N,O-chelation motif
Metal-binding assay context
HIV-1 integrase selectivity studies
Regioisomer-specific negative control
Strand-transfer inhibition assay context

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